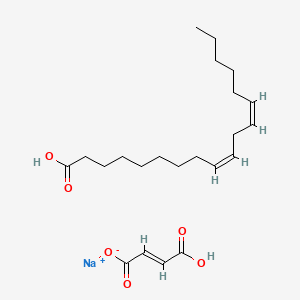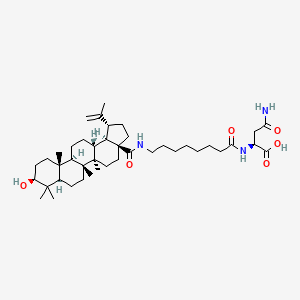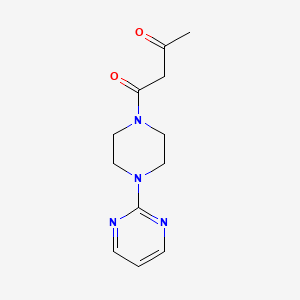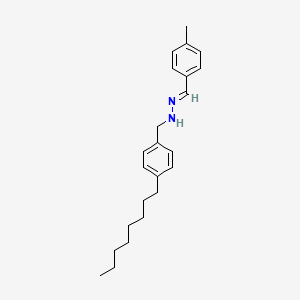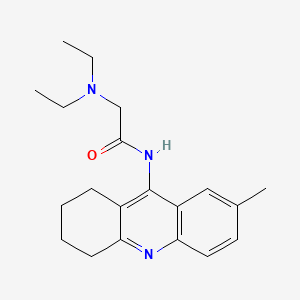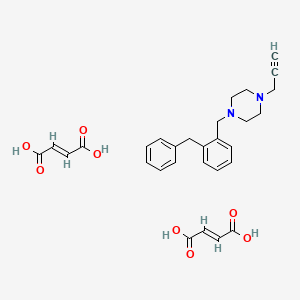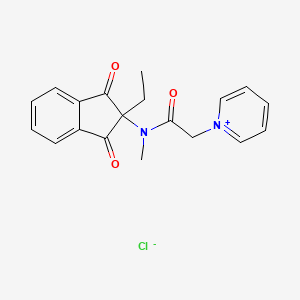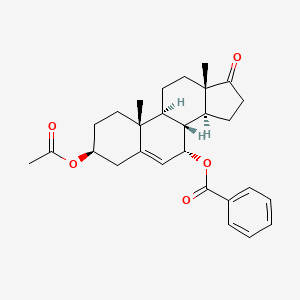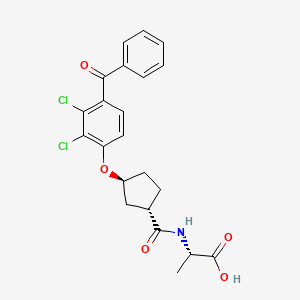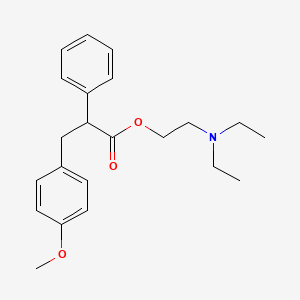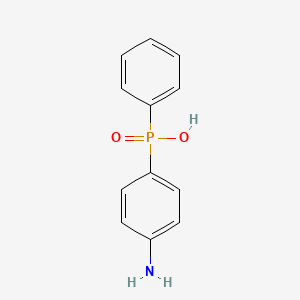
Phosphinic acid, (p-aminophenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, (p-aminophenyl)phenyl- is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon and other elements. Phosphinic acids are known for their diverse biological activities and are used in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, (p-aminophenyl)phenyl- can be synthesized through several methods. One common method involves the reaction of phenylphosphinic acid with p-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of phosphinic acids often involves the hydrolysis of phosphinate esters. This process can be carried out under acidic or basic conditions, or by using trimethylsilyl halides to cleave the C-O bond . The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (p-aminophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted phosphinic acids, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Phosphinic acid, (p-aminophenyl)phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Medicine: Phosphinic acids have shown promise as antibacterial agents and enzyme inhibitors.
Industry: They are used in the production of flame retardants, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, (p-aminophenyl)phenyl- involves its interaction with biological molecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This interaction is often mediated by the phosphorus atom, which can form strong bonds with various functional groups in the enzyme.
Comparison with Similar Compounds
Phosphinic acid, (p-aminophenyl)phenyl- can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphonates: These are esters of phosphonic acids and are used in similar applications but have different chemical properties.
Phosphates: While structurally related, phosphates are more commonly found in biological systems and have different reactivity and applications
Phosphinic acid, (p-aminophenyl)phenyl- stands out due to its unique combination of an amino group and a phosphinic acid moiety, which gives it distinct chemical and biological properties.
Properties
CAS No. |
108873-82-1 |
|---|---|
Molecular Formula |
C12H12NO2P |
Molecular Weight |
233.20 g/mol |
IUPAC Name |
(4-aminophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H12NO2P/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H,13H2,(H,14,15) |
InChI Key |
SNJJVDVIZVIEMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



